molecular formula C7H15N3O2 B11723572 (Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

Cat. No.: B11723572
M. Wt: 173.21 g/mol
InChI Key: CNIZCAPLERLENN-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Ethanimidamide Moiety: The ethanimidamide group can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone, followed by reduction.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxypiperidin-1-yl)ethanimidamide: Lacks the (Z)-configuration and may exhibit different reactivity and properties.

    N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide: Similar structure but without the (Z)-configuration, leading to potential differences in biological activity.

Uniqueness

(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is unique due to its specific (Z)-configuration, which can influence its three-dimensional shape and interactions with other molecules. This configuration may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9)

InChI Key

CNIZCAPLERLENN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC(=NO)N

Origin of Product

United States

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